6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C13H10ClFN2O |
|---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-12-6-3-10(8-16-12)13(18)17-7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,17,18) |
InChI Key |
ADZFLGUYHNISSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-fluorobenzyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with 4-fluorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 6-chloro-N-(4-fluorobenzyl)nicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(4-fluorobenzyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Chloro-N-(4-fluorobenzyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-fluorobenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as DNA repair and energy metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyridine- or heterocycle-based carboxamides, focusing on substituents, molecular properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
The furo[2,3-b]pyridine core in compounds adds a fused oxygen heterocycle, which may influence solubility and metabolic pathways .
Substituent Effects :
- Electron-Withdrawing Groups : Chloro and fluoro substituents (common in all compounds) enhance metabolic stability by reducing oxidative degradation.
- Bulkier Substituents : Q203’s trifluoromethoxy-piperidinyl group increases molecular weight (~683 vs. 237.66 for the target compound), likely affecting bioavailability .
Pharmacological Relevance :
- Q203 is explicitly used in tuberculosis therapy due to its interaction with F-ATP synthase .
- The target compound’s simpler structure may prioritize solubility over potency, making it a lead for further optimization.
Synthetic Accessibility :
- The target compound’s synthesis likely involves straightforward amide coupling (analogous to ’s methods), whereas Q203 and furopyridine derivatives require multi-step heterocycle formation .
Table 2: Physicochemical Properties
| Property | Target Compound | Q203 | Furopyridine Derivative |
|---|---|---|---|
| LogP (Estimated) | ~2.1 | ~5.8 | ~3.9 |
| Hydrogen Bond Acceptors | 3 | 7 | 6 |
| Rotatable Bonds | 4 | 10 | 8 |
Note: LogP estimated using fragment-based methods; higher values indicate greater lipophilicity.
Research Findings and Implications
- Structural Simplicity vs. Complexity : The target compound’s minimal structure offers advantages in synthetic scalability and oral bioavailability, while more complex analogs (e.g., Q203) trade accessibility for target specificity .
- Biological Targets : Imidazo and furo derivatives are often prioritized for enzyme inhibition (e.g., kinases, ATP synthases), whereas simpler pyridine carboxamides may serve as scaffolds for antimicrobial or anti-inflammatory agents .
- SAR Insights : Fluorine substitution at the benzyl position (common across analogs) balances lipophilicity and polarity, critical for blood-brain barrier penetration or peripheral activity .
Biological Activity
6-Chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H10ClFN2O, indicating the presence of a chloro group, a fluorobenzyl group, and a pyridine-3-carboxamide moiety. These structural features contribute to its unique biological properties.
Biological Activity Overview
Research indicates that 6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide exhibits various biological activities, particularly as an enzyme inhibitor and potential anticancer agent. The following sections detail specific activities and findings from studies.
1. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. Initial studies suggest that it binds to enzyme active sites, blocking their function, which may lead to therapeutic effects in conditions such as cancer and inflammation.
2. Anticancer Properties
In vitro studies have demonstrated that 6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Its mechanism appears to involve modulation of cellular processes related to DNA repair and energy metabolism.
The precise molecular targets and pathways involved in the action of 6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide are still under investigation. However, it is believed to interact with key enzymes or receptors, influencing downstream signaling pathways critical for cell survival and proliferation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 6-Chloro-N-(2-fluorobenzyl)nicotinamide | C13H10ClFN2O | Contains nicotinamide moiety | Potential enzyme inhibitor |
| 6-Chloro-N-(4-fluorobenzyl)pyridine-3-carboxamide | C13H10ClFNO | Similar pyridine structure | Anticancer properties |
| 3-Bromo-6-chloro-N-(4-fluorophenyl)methyl)pyridine-2-carboxamide | C13H10BrClFN2O | Bromine substitution | Investigated for anti-inflammatory effects |
Case Studies
Recent studies have highlighted the therapeutic potential of 6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, with IC50 values indicating strong activity against specific targets involved in cell division and survival.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation, suggesting its utility in treating inflammatory diseases.
Future Research Directions
Further research is warranted to fully elucidate the mechanisms of action and potential therapeutic applications of 6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide. Ongoing studies aim to identify specific molecular targets and optimize its pharmacological properties for clinical use.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide, and how can purity be optimized?
- Synthesis Steps : The compound is typically synthesized via sequential functionalization of the pyridine ring. Chlorination at position 6 is achieved using POCl₃ or SOCl₂ under reflux, followed by coupling of the 4-fluorobenzylamine group via amidation.
- Optimization : Reaction conditions (e.g., inert atmosphere, anhydrous solvents) are critical to avoid hydrolysis of the carboxamide. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) improve yields .
- Purity : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Purity >95% is confirmed by HPLC with a C18 column (acetonitrile/water gradient) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Techniques :
Q. How can researchers design initial biological activity screens for this compound?
- Target Selection : Prioritize targets based on structural analogs (e.g., pyridine-carboxamides with reported kinase or antimicrobial activity). For example, derivatives with fluorophenyl groups show affinity for mGlu5 receptors .
- Assay Design :
- In vitro : Enzymatic inhibition assays (e.g., kinase profiling at 10 µM).
- Cellular : Cytotoxicity screening (MTT assay) in cancer cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How can reaction mechanisms for amidation and chlorination steps be validated experimentally?
- Mechanistic Probes :
- Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange during amidation.
- Monitor chlorination intermediates via LC-MS (e.g., dichloropyridine byproducts) .
- Kinetic Studies : Vary reagent concentrations (e.g., POCl₃) to determine rate laws. Activation energy (Eₐ) is calculated from Arrhenius plots .
Q. What strategies resolve contradictions in spectral data or bioactivity results?
- Data Conflicts :
- Spectral Mismatches : Compare with computed NMR shifts (DFT at B3LYP/6-311+G(d,p)) .
- Bioactivity Variability : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) .
Q. How is X-ray crystallography applied to determine the compound’s solid-state structure?
- Crystallization : Slow evaporation from DMSO/ethanol (1:5) yields suitable crystals.
- Refinement : SHELXL-2018 refines anisotropic displacement parameters. Key metrics: R₁ < 0.05, wR₂ < 0.12 .
- Structural Insights : The fluorophenyl group adopts a coplanar orientation with the pyridine ring, enhancing π-π stacking in protein binding .
Q. What computational approaches predict the compound’s physicochemical and ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
